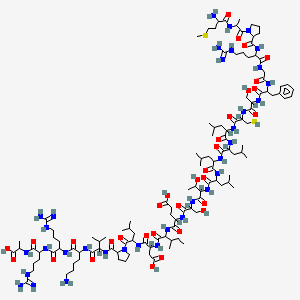

H-DL-Met-DL-Ala-DL-Pro-DL-Arg-Gly-DL-Phe-DL-Ser-DL-Cys-DL-Leu-DL-Leu-DL-Leu-DL-Leu-DL-xiThr-DL-Ser-DL-Glu-DL-xiIle-DL-Asp-DL-Leu-DL-Pro-DL-Val-DL-Lys-DL-Arg-DL-Arg-DL-Ala-OH

Description

This compound is a synthetic peptide composed of alternating D- and L-isomer amino acids (denoted as "DL"), along with non-standard residues such as xiThr (modified threonine) and xiIle (modified isoleucine). Its structural complexity and racemic design may enhance metabolic stability compared to homochiral peptides, though this could also reduce target specificity . The inclusion of modified residues like xiThr and xiIle likely aims to mimic post-translational modifications or improve solubility, as seen in bioactive peptides from marine actinomycetes .

Properties

IUPAC Name |

5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-(1-carboxyethylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2687.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Humanin can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Humanin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s quality and purity. Advances in peptide synthesis technology have enabled the efficient production of Humanin and its analogues for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Humanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, enhancing the peptide’s stability.

Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, facilitating structural studies.

Substitution: Amino acid substitutions can be achieved using specific reagents and conditions to create Humanin analogues with improved properties.

Major Products

The major products formed from these reactions include various Humanin analogues with enhanced cytoprotective and neuroprotective properties. These analogues are designed to target specific pathways and improve therapeutic outcomes .

Scientific Research Applications

Humanin has a wide range of scientific research applications, including:

Neuroprotection: Humanin has been shown to protect neuronal cells from death induced by Alzheimer’s disease-associated insults.

Cardioprotection: Humanin exerts protective effects on cardiovascular tissues, reducing oxidative stress and improving cardiac function.

Metabolic Regulation: Humanin enhances insulin sensitivity and glucose metabolism, making it a promising candidate for diabetes treatment.

Cancer Research: Humanin and its analogues are being studied for their potential to enhance chemoresistance in cancer cells, particularly glioblastoma.

Mechanism of Action

Humanin exerts its effects through multiple mechanisms:

Intracellular Mechanism: Humanin binds to pro-apoptotic proteins such as Bcl2-associated X protein (BAX), Bim, and tBid, inhibiting caspase activity and preventing cell apoptosis.

Extracellular Mechanism: When secreted, Humanin interacts with G protein-coupled receptors like formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signaling pathways.

Receptor Interaction: Humanin also binds to trimeric receptors such as CNTFR-α/gp130/WSX-1, inducing JAK2/STAT3 signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

- Key Insights :

- The target peptide’s extended length and repetitive Leu residues differentiate it from shorter antagonists like JVA-901, which prioritize cationic Arg clusters for receptor binding .

- Unlike DL-Met hydroxy analogues (e.g., Sumime), which function as methionine substitutes in poultry feed, the target compound’s structural complexity suggests a more specialized bioactivity, possibly as a lead compound for drug development .

Drug-Likeness and Bioavailability

highlights criteria for drug-like compounds (oral bioavailability ≥30%, drug-likeness score ≥0.18). While data for the target peptide are unavailable, comparisons can be inferred:

- Oral Bioavailability : Longer peptides (>10 residues) typically exhibit poor oral absorption due to enzymatic degradation and low permeability. The DL-configuration may mitigate this by reducing protease recognition, as seen in cyclodyn derivatives .

Stability and Chemical Properties

- Chemical Shifts: shows that minor substitutions (e.g., acetate at H3') alter proton chemical shifts by 0.2 ppm. The xiThr/xiIle modifications in the target compound may similarly affect NMR profiles, necessitating detailed structural validation .

- Synthetic Feasibility: The racemic synthesis of 28 residues poses challenges in purity and yield, akin to difficulties noted in Novabiochem’s peptide ligation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.